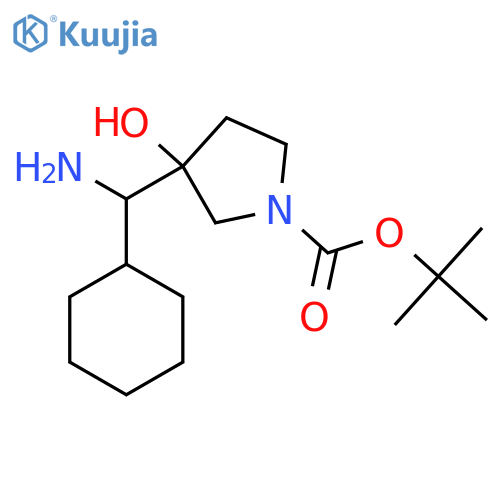

Cas no 2171792-82-6 (tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate)

tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-[amino(cyclohexyl)methyl]-3-hydroxypyrrolidine-1-carboxylate

- 2171792-82-6

- EN300-1639130

- tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate

-

- インチ: 1S/C16H30N2O3/c1-15(2,3)21-14(19)18-10-9-16(20,11-18)13(17)12-7-5-4-6-8-12/h12-13,20H,4-11,17H2,1-3H3

- InChIKey: LBSVVHUNTSMZGS-UHFFFAOYSA-N

- SMILES: OC1(CN(C(=O)OC(C)(C)C)CC1)C(C1CCCCC1)N

計算された属性

- 精确分子量: 298.22564282g/mol

- 同位素质量: 298.22564282g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 21

- 回転可能化学結合数: 4

- 複雑さ: 374

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.9

- トポロジー分子極性表面積: 75.8Ų

tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1639130-5000mg |

tert-butyl 3-[amino(cyclohexyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171792-82-6 | 5000mg |

$2650.0 | 2023-09-22 | ||

| Enamine | EN300-1639130-10000mg |

tert-butyl 3-[amino(cyclohexyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171792-82-6 | 10000mg |

$3929.0 | 2023-09-22 | ||

| Enamine | EN300-1639130-500mg |

tert-butyl 3-[amino(cyclohexyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171792-82-6 | 500mg |

$877.0 | 2023-09-22 | ||

| Enamine | EN300-1639130-0.25g |

tert-butyl 3-[amino(cyclohexyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171792-82-6 | 0.25g |

$670.0 | 2023-07-10 | ||

| Enamine | EN300-1639130-2500mg |

tert-butyl 3-[amino(cyclohexyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171792-82-6 | 2500mg |

$1791.0 | 2023-09-22 | ||

| Enamine | EN300-1639130-0.05g |

tert-butyl 3-[amino(cyclohexyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171792-82-6 | 0.05g |

$612.0 | 2023-07-10 | ||

| Enamine | EN300-1639130-100mg |

tert-butyl 3-[amino(cyclohexyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171792-82-6 | 100mg |

$804.0 | 2023-09-22 | ||

| Enamine | EN300-1639130-1000mg |

tert-butyl 3-[amino(cyclohexyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171792-82-6 | 1000mg |

$914.0 | 2023-09-22 | ||

| Enamine | EN300-1639130-5.0g |

tert-butyl 3-[amino(cyclohexyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171792-82-6 | 5.0g |

$2110.0 | 2023-07-10 | ||

| Enamine | EN300-1639130-1.0g |

tert-butyl 3-[amino(cyclohexyl)methyl]-3-hydroxypyrrolidine-1-carboxylate |

2171792-82-6 | 1.0g |

$728.0 | 2023-07-10 |

tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate 関連文献

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate (CAS No. 2171792-82-6)

The compound tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate (CAS No. 2171792-82-6) is a highly specialized chemical entity with significant potential in pharmaceutical and organic synthesis applications. Its unique structural features, including the pyrrolidine core, cyclohexyl moiety, and tert-butyl protecting group, make it a valuable intermediate for drug discovery and development. Researchers and industry professionals are increasingly interested in this compound due to its versatility in constructing complex molecular architectures.

In recent years, the demand for pyrrolidine derivatives has surged, driven by their widespread use in medicinal chemistry. The 3-amino(cyclohexyl)methyl substitution pattern in this compound is particularly noteworthy, as it introduces both steric and electronic effects that can modulate biological activity. The presence of the hydroxyl group at the 3-position further enhances its utility as a chiral building block for asymmetric synthesis. This aligns with current trends in the pharmaceutical industry, where there is a growing emphasis on enantioselective synthesis and the development of stereochemically pure APIs.

The tert-butyl carbamate (Boc) protecting group in this molecule is another critical feature that has drawn attention from synthetic chemists. Boc-protected amines are widely used in peptide synthesis and drug development due to their stability under various reaction conditions and ease of deprotection. This characteristic makes CAS 2171792-82-6 particularly valuable for multi-step synthetic routes where orthogonal protection strategies are required. Recent publications in journals like Organic Letters and Journal of Medicinal Chemistry have highlighted similar compounds as key intermediates in the synthesis of bioactive molecules.

From a synthetic perspective, the cyclohexylmethyl substituent introduces interesting conformational constraints that can influence the compound's reactivity and interactions with biological targets. This structural element is frequently explored in drug design to optimize pharmacokinetic properties such as membrane permeability and metabolic stability. The combination of a hydroxypyrrolidine scaffold with an aminomethyl side chain creates multiple points for further functionalization, making this compound a versatile starting material for library synthesis in drug discovery programs.

The physicochemical properties of tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate contribute to its handling characteristics and solubility profile. The Boc group typically increases the compound's lipophilicity, while the hydroxyl group provides a polar handle that can improve aqueous solubility. This balance makes it suitable for various reaction conditions and purification methods. Analytical chemists have developed robust HPLC and LC-MS methods for characterizing this compound, as evidenced by its appearance in several recent patent applications related to kinase inhibitors and GPCR modulators.

In the context of green chemistry initiatives, researchers are exploring more sustainable routes to synthesize pyrrolidine carboxylates like this one. Recent advances in catalytic asymmetric hydrogenation and biocatalytic approaches offer promising alternatives to traditional synthetic methods. The pharmaceutical industry's focus on reducing environmental impact has made these developments particularly relevant, with many companies seeking to incorporate such technologies into their manufacturing processes for key intermediates like CAS 2171792-82-6.

The storage and handling recommendations for this compound follow standard protocols for N-protected amino pyrrolidines. It should be kept in a cool, dry environment, protected from moisture and strong oxidizing agents. While not classified as hazardous under normal handling conditions, proper laboratory practices should always be observed when working with this material. The compound's stability data suggests good shelf life when stored appropriately, making it convenient for inventory management in research and production settings.

Market analysts have noted increasing demand for chiral pyrrolidine derivatives in the pharmaceutical sector, with tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate being part of this growing trend. The compound's applications span multiple therapeutic areas, including central nervous system disorders, infectious diseases, and metabolic conditions. Its structural features are particularly relevant to current drug discovery efforts targeting protein-protein interactions and allosteric modulation of enzymes.

Quality control specifications for CAS 2171792-82-6 typically include parameters such as purity (≥98% by HPLC), chiral purity (≥99% ee), and residual solvent content. These stringent requirements reflect the compound's use in pharmaceutical development, where consistency and reproducibility are paramount. Analytical techniques like NMR, mass spectrometry, and X-ray crystallography are routinely employed to confirm the identity and purity of this material in both academic and industrial settings.

Looking ahead, the scientific community anticipates continued interest in functionalized pyrrolidines like this compound, particularly as researchers explore new chemical space for drug discovery. The combination of its hydroxyl and amino functionalities with the cyclohexyl group creates unique opportunities for structure-activity relationship studies. As synthetic methodologies advance and computational tools for molecular design improve, compounds such as tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate will likely play increasingly important roles in medicinal chemistry campaigns.

2171792-82-6 (tert-butyl 3-amino(cyclohexyl)methyl-3-hydroxypyrrolidine-1-carboxylate) Related Products

- 2227776-53-4((2S)-1-(6-methoxy-5-methylpyridin-3-yl)propan-2-ol)

- 1030776-80-7(5,6-dichloro-N-{4-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl}pyridine-3-carboxamide)

- 1017028-06-6(4-Chloro-8-ethylquinoline-3-carbonitrile)

- 1021104-22-2(3-phenyl-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine)

- 2171804-95-6(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid)

- 866145-06-4(1,5-DIMETHYL-1,2,3,4-TETRAHYDROPYRAZOLO[5',1':2,3]PYRIMIDO[4,5-C]PYRIDAZINE-7-CARBONITRILE)

- 1868256-46-5((3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid)

- 827587-45-1(5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol)

- 176977-37-0(((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane)

- 1248907-73-4(3-Benzyl-1-ethylpiperazine)